LG190155
Overview
Description
LG190155 is a complex organic compound characterized by its branched hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LG190155 typically involves multi-step organic reactions. The process begins with the preparation of the core pentane structure, followed by the introduction of the phenyl groups and the subsequent addition of the oxobutoxy substituents. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure efficient production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
LG190155 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield simpler hydrocarbon structures.
Substitution: The phenyl and oxobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
LG190155 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which LG190155 exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-diphenylbutane: Another branched hydrocarbon with similar structural features.
3,3-Bis(4-hydroxyphenyl)pentane: A compound with hydroxyl groups instead of oxobutoxy substituents.
Uniqueness
LG190155 is unique due to its specific combination of phenyl and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
233268-78-5 |
---|---|
Molecular Formula |
C31H44O4 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
1-[4-[3-[4-(3,3-dimethyl-2-oxobutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C31H44O4/c1-11-31(12-2,23-13-15-25(21(3)17-23)34-19-27(32)29(5,6)7)24-14-16-26(22(4)18-24)35-20-28(33)30(8,9)10/h13-18H,11-12,19-20H2,1-10H3 |
InChI Key |
WBLVHHHWMJPSGY-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LG190155; LG-190155; LG 190155; CAS# 233268-78-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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